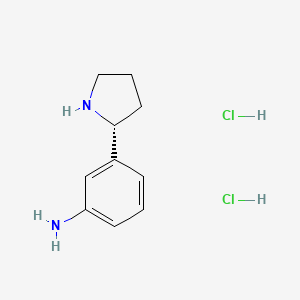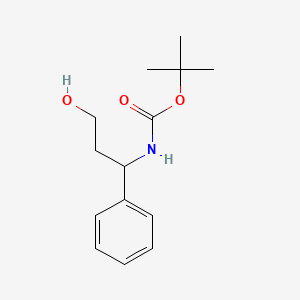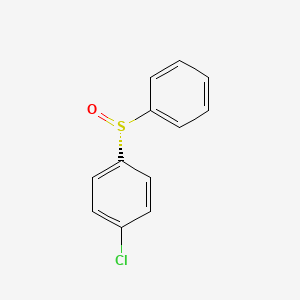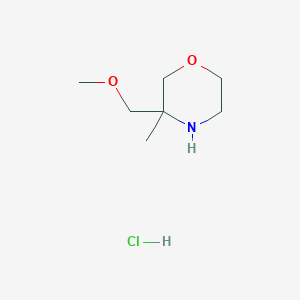
N,N,N',N'-Tetramethyl-2-nitroterephthalamide
Vue d'ensemble
Description
N,N,N’,N’-Tetramethyl-2-nitroterephthalamide: is an organic compound known for its unique chemical structure and properties It is a derivative of terephthalic acid, where the amide groups are substituted with tetramethyl groups and a nitro group is attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-2-nitroterephthalamide typically involves the nitration of N,N,N’,N’-Tetramethylterephthalamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-Tetramethyl-2-nitroterephthalamide may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and specific reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N,N’,N’-Tetramethyl-2-nitroterephthalamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group can influence the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N,N,N’,N’-Tetramethyl-2-aminoterephthalamide.
Substitution: Halogenated derivatives of N,N,N’,N’-Tetramethyl-2-nitroterephthalamide.
Applications De Recherche Scientifique
Chemistry: N,N,N’,N’-Tetramethyl-2-nitroterephthalamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and polymers.
Biology: In biological research, this compound can be used to study the effects of nitro-substituted aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of nitro groups with biomolecules.
Medicine: While not widely used in medicine, derivatives of N,N,N’,N’-Tetramethyl-2-nitroterephthalamide could potentially be explored for their pharmacological properties, particularly in the development of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetramethyl-2-nitroterephthalamide involves its interaction with molecular targets through its nitro and amide groups. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The amide groups provide sites for hydrogen bonding and other non-covalent interactions, which can affect the compound’s behavior in various environments.
Comparaison Avec Des Composés Similaires
N,N,N’,N’-Tetramethylterephthalamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N,N,N’,N’-Tetramethyl-2-aminoterephthalamide: Contains an amine group instead of a nitro group, leading to different chemical and biological properties.
N,N,N’,N’-Tetramethyl-2-chloroterephthalamide:
Uniqueness: N,N,N’,N’-Tetramethyl-2-nitroterephthalamide is unique due to the presence of both tetramethyl and nitro groups, which confer distinct chemical properties. The nitro group enhances its reactivity in redox and substitution reactions, while the tetramethyl groups provide steric hindrance and influence the compound’s overall stability and solubility.
Propriétés
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethyl-2-nitrobenzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13(2)11(16)8-5-6-9(12(17)14(3)4)10(7-8)15(18)19/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYZFHPNOSSUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)C(=O)N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B3116563.png)


![3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B3116581.png)

![Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride](/img/structure/B3116589.png)








